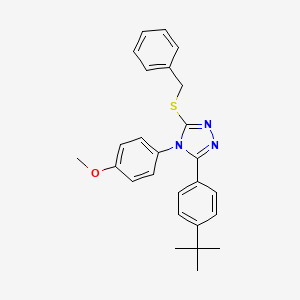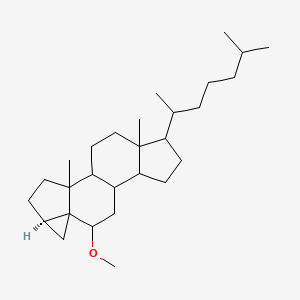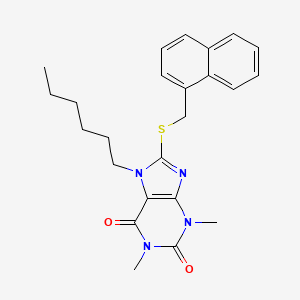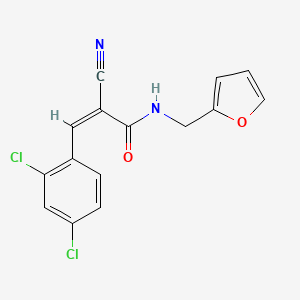
N'-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a hydrazide functional group, which contribute to its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydrazide functional group and the bulky tert-butyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antioxidant properties and has been investigated for its potential use in protecting cells from oxidative stress.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Wirkmechanismus
The mechanism of action of N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and hydrazide functional group enable it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical effects, including antioxidant activity and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galvinoxyl: A stable free radical with similar antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl): Another stable free radical used in antioxidant assays.
BDPA (11 α,γ-bisdiphenylene-β-phenylallyl): Known for its electron spin relaxation properties.
Uniqueness
N’-(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzohydrazide stands out due to its unique combination of bulky tert-butyl groups and a hydrazide functional group, which confer enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-(3,5-ditert-butyl-4-hydroxyphenyl)imino-4-methoxybenzamide |
InChI |
InChI=1S/C22H28N2O3/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)23-24-20(26)14-8-10-16(27-7)11-9-14/h8-13,25H,1-7H3 |
InChI-Schlüssel |
DHKPNSPMANHEAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B11966854.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966866.png)

![6-Ethoxybenzo[j]phenanthridine](/img/structure/B11966880.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)

![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966908.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)
